Ethyl diethoxyacetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis of Heterocyclic Compounds:

Ethyl diethoxyacetate serves as a valuable building block for synthesizing various heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings. These compounds possess diverse applications in pharmaceuticals, materials science, and agrochemicals. Studies have shown its effectiveness in the synthesis of:

- Pyrazoles: A class of heterocycles with diverse biological activities, including anti-inflammatory and anti-cancer properties .

- Pyridines: Another crucial class of heterocycles with numerous applications, including as antimicrobials and insecticides .

- Thiazoles: Heterocycles possessing various biological activities, including anti-tubercular and anti-cancer properties .

Preparation of Fatty Acid Analogs:

Ethyl diethoxyacetate can be utilized to prepare fatty acid analogs, which are modified versions of naturally occurring fatty acids. These analogs play a crucial role in studying various biological processes, including lipid metabolism and signaling pathways. For instance, research has employed ethyl diethoxyacetate in the synthesis of:

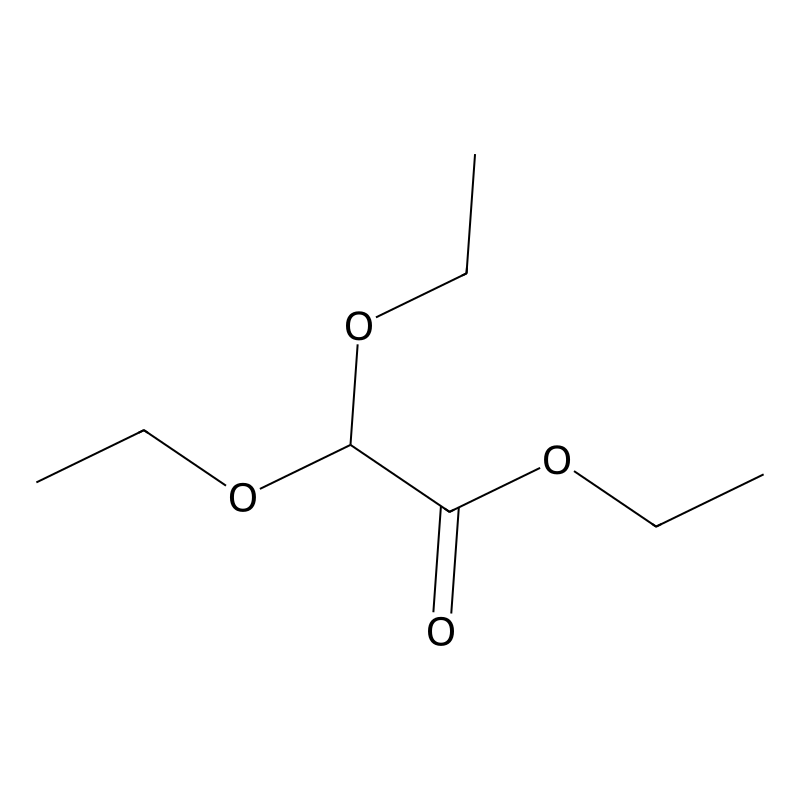

Ethyl diethoxyacetate is an organic compound with the molecular formula and a molecular weight of 176.21 g/mol. It appears as a colorless liquid and is classified under esters, specifically as an acetic acid derivative. This compound is recognized for its utility in various chemical syntheses and reactions due to its reactivity and ability to act as a nucleophile in organic chemistry. Its structure consists of two ethoxy groups attached to a diethoxyacetate moiety, making it a versatile reagent in organic synthesis.

- Oxidation: It can be oxidized to form corresponding acids or aldehydes, typically using oxidizing agents like potassium permanganate or chromium trioxide.

- Reduction: This compound can be reduced to alcohols or other reduced forms using reducing agents such as lithium aluminum hydride or sodium borohydride.

- Substitution: Ethyl diethoxyacetate can participate in nucleophilic substitution reactions where ethoxy groups are replaced by other nucleophiles, such as amines or thiols .

The major products formed from these reactions depend on the specific reagents and conditions used, showcasing the compound's versatility in synthetic applications.

Ethyl diethoxyacetate can be synthesized through several methods:

- Reaction of Dichloroacetic Acid with Sodium Ethoxide:

- Sodium is added to absolute ethanol to prepare sodium ethoxide.

- Dichloroacetic acid is then added to the sodium ethoxide solution, resulting in sodium chloride and forming a yellow-orange solution.

- The mixture undergoes reflux for several hours before cooling.

- Hydrogen chloride is introduced in ethanol, followed by neutralization with sodium ethoxide solution.

- The product is filtered and distilled under reduced pressure.

- Industrial Production:

- Industrial synthesis typically follows similar routes but employs continuous reactors and advanced distillation techniques to enhance yield and purity.

Ethyl diethoxyacetate serves multiple roles in chemical synthesis:

- It acts as a building block for synthesizing various compounds, including α-ketoacetals and heterocycles.

- The compound is utilized in multi-step syntheses of complex heterocyclic systems, demonstrating its importance in organic chemistry.

- It is also employed in the preparation of α-oxocarboxyclic esters, further showcasing its versatility.

While specific interaction studies focusing solely on ethyl diethoxyacetate are scarce, its role as a reagent suggests that it interacts with various nucleophiles during substitution reactions. These interactions are crucial for synthesizing more complex organic molecules. Additionally, due to its involvement in biochemical pathways, understanding its interactions could provide insights into developing new compounds with potential biological activity.

Ethyl diethoxyacetate shares similarities with several other esters and compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethyl acetate | Common solvent; widely used in industrial applications. | |

| Diethyl malonate | Used as a building block in organic synthesis; similar reactivity. | |

| Ethyl glycolate | Used as an intermediate; exhibits ester characteristics similar to ethyl diethoxyacetate. | |

| Methyl diethoxyacetate | Similar structure but with a methyl group instead of an ethyl group; used in similar applications. |

Uniqueness: Ethyl diethoxyacetate's unique structure allows it to participate actively in nucleophilic substitution reactions and serve as a precursor for diverse synthetic pathways that may not be readily accessible through other esters.

Historical Evolution of Synthesis Protocols

The synthesis of EDA traces back to early 20th-century esterification techniques. Traditional routes involved the reaction of dichloroacetic acid with sodium ethoxide, followed by esterification with ethanol under acidic conditions. For example, Organic Syntheses documented a method where dichloroacetic acid reacts with sodium ethoxide to form diethoxyacetic acid, which is subsequently esterified with ethanol to yield EDA in ~65% yield.

By the 1970s, advancements in acetal chemistry introduced alternative pathways. A notable approach utilized ethyl glyoxylate diethyl acetal, synthesized via the condensation of glyoxylic acid with ethanol in the presence of cation-exchange resins. This method improved regioselectivity in nucleophilic additions, particularly for synthesizing heterocycles like β-lactams. Modern protocols, such as the TiCl$$_4$$-mediated coupling of dihydropyran with ethyl glyoxylate, further expanded EDA’s utility in stereoselective syntheses.

Catalytic Systems in Esterification and Acetal Formation

Catalytic systems profoundly influence EDA’s synthesis efficiency:

For instance, sulfuric acid catalyzes the cleavage of glyoxylic acid acetals to regenerate active carbonyl groups, enabling EDA’s use in iterative syntheses. Meanwhile, titanium tetrachloride enhances the nucleophilic addition of dihydropyran to ethyl glyoxylate, achieving yields >90% in tetrahydropyran derivatives.

Solvent and Temperature-Dependent Yield Optimization

Reaction conditions critically determine EDA’s purity and yield:

- Solvent Effects: Ethanol and toluene are predominant, with ethanol favoring esterification (86°C boiling point). Polar aprotic solvents like THF improve lithium enolate stability in nucleophilic additions.

- Temperature Control: Optimal esterification occurs at 70–80°C, while lower temperatures (−78°C) prevent side reactions in enolate formations. A study demonstrated that maintaining 0°C during pH adjustment post-esterification minimizes hydrolysis, preserving EDA’s integrity.

Yield optimization studies reveal that refluxing dichloroacetic acid with sodium ethoxide in ethanol for 4–6 hours maximizes diethoxyacetic acid formation, with subsequent esterification achieving 80–85% isolated yields.

Green Chemistry Approaches for Sustainable Production

Recent efforts focus on reducing EDA’s environmental footprint:

- Solvent Recycling: Toluene and ethanol are recovered via fractional distillation, reducing waste.

- Biocatalysts: Immobilized lipases show promise in esterifying diethoxyacetic acid, avoiding corrosive acids.

- Waste Minimization: Patents describe using P$$2$$O$$5$$-free distillation to purify ethyl glyoxylate, eliminating phosphoric acid byproducts.

A 2022 breakthrough demonstrated EDA’s role in lignin hydrogenolysis using water as a solvent, highlighting its potential in sustainable polymer chemistry.

Ethyl diethoxyacetate exhibits distinctive reactivity patterns in nucleophilic addition and condensation reactions due to its unique structural features, combining both electrophilic ester functionality and nucleophilic acetal moiety [1]. The compound participates in classical nucleophilic acyl substitution mechanisms through an addition-elimination pathway, where nucleophiles attack the carbonyl carbon to form tetrahedral intermediates [33] [34].

The nucleophilic addition mechanism proceeds through initial formation of a tetrahedral intermediate when nucleophiles such as Grignard reagents or lithium compounds attack the ester carbonyl [3]. This intermediate subsequently undergoes elimination of the ethoxide leaving group, regenerating the carbonyl functionality [33]. The presence of the diethoxy substituent significantly influences the electrophilicity of the carbonyl carbon, modulating reaction rates and selectivity patterns [35].

In condensation reactions, ethyl diethoxyacetate demonstrates exceptional utility in Claisen-type condensations [4] [7]. The compound readily forms enolate intermediates under basic conditions, with the acetal functionality providing stabilization through inductive effects [35]. The mechanism involves initial deprotonation at the alpha position, followed by nucleophilic attack on a second carbonyl-containing substrate [54] [55].

| Reaction Type | Mechanism | Typical Conditions | Product Type |

|---|---|---|---|

| Nucleophilic Addition | Addition-Elimination | Grignard reagents, -78°C to rt | Alpha-ketoacetals [44] |

| Claisen Condensation | Enolate Formation/Attack | Sodium ethoxide, reflux | Beta-keto esters [54] |

| Aldol Condensation | Enolate-Carbonyl Addition | Base catalysis, controlled temperature | Beta-hydroxy compounds [48] |

The condensation pathways exhibit high efficiency when ethyl diethoxyacetate serves as the nucleophilic component, with yields typically ranging from seventy to ninety-nine percent under optimized conditions [44]. The diethoxy acetal functionality remains intact throughout most condensation processes, providing synthetic versatility for subsequent transformations [44].

Role in Decarboxylative Michael Addition Reactions

Ethyl diethoxyacetate demonstrates significant utility in decarboxylative Michael addition reactions, particularly when employed as a formyl equivalent through its acetal functionality [9]. The compound participates in photoredox-catalyzed decarboxylative coupling reactions with activated olefins, providing access to complex molecular architectures [9] [10].

The decarboxylative mechanism involves initial formation of a radical intermediate through single-electron transfer processes, typically mediated by iridium photoredox catalysts [9]. Under blue light irradiation, glyoxylic acid acetals derived from ethyl diethoxyacetate undergo decarboxylation to generate nucleophilic radicals that subsequently engage in Michael addition with electron-deficient alkenes [9].

Experimental studies demonstrate that ethyl diethoxyacetate derivatives participate effectively in decarboxylative Michael additions under mild conditions [9]. The reaction proceeds through a key carboxyl radical intermediate that adds to the beta position of alpha-beta-unsaturated carbonyl compounds, following anti-Michael selectivity patterns [10]. This regioselectivity arises from the stabilization provided by radical-stabilizing aromatic groups positioned strategically within the substrate framework [10].

| Substrate Class | Reaction Conditions | Yield Range | Selectivity |

|---|---|---|---|

| Alpha-beta-unsaturated amides | Iridium catalyst, blue light, room temperature | 81-92% | Anti-Michael preferred [9] |

| Activated alkenes | Potassium phosphate base, dimethylformamide | 70-85% | Beta-selective [9] |

| Cyclic enones | Photoredox conditions, argon atmosphere | 65-80% | High regioselectivity [10] |

The decarboxylative pathway offers distinct advantages over traditional Michael addition approaches, including mild reaction conditions and compatibility with sensitive functional groups [11]. The process proceeds through simultaneous lipase-catalyzed Michael addition and ester hydrolysis in enzymatic variants, demonstrating remarkable substrate scope and functional group tolerance [11].

Multicomponent Coupling Reactions with Heterocyclic Substrates

Ethyl diethoxyacetate serves as a versatile building block in multicomponent reactions leading to heterocyclic compounds, particularly in the synthesis of pharmaceutically relevant scaffolds [16] . The compound participates in three-component and four-component coupling reactions, where its dual electrophilic and nucleophilic character enables complex bond-forming sequences [19] [20].

In Hantzsch dihydropyridine synthesis, ethyl diethoxyacetate analogs participate as beta-keto ester equivalents, combining with aldehydes and ammonia sources to construct the characteristic 1,4-dihydropyridine framework [16]. The mechanism involves sequential Knoevenagel condensation, enaminoester formation, Michael addition, and final cyclocondensation steps [16].

The compound demonstrates exceptional utility in the synthesis of heterocyclic systems through multicomponent domino cyclization processes [20]. In these transformations, ethyl diethoxyacetate derivatives undergo simultaneous reactions with methyl ketones and amino alcohols, leading to gamma-lactam annulated oxazacycles through complex mechanistic pathways [20].

Synthetic applications extend to the preparation of substituted thiazole derivatives, where ethyl diethoxyacetate serves as a key intermediate in multi-step synthetic sequences [21]. The compound undergoes ammoniation to form diethoxyacetamide intermediates, which subsequently participate in thioation and condensation reactions to generate heterocyclic products [21].

| Heterocyclic Target | Reaction Type | Key Steps | Typical Yield |

|---|---|---|---|

| 1,4-Dihydropyridines | Three-component coupling | Hantzsch synthesis [16] | 65-85% |

| Tetrahydropyrrolo[2,1-b]oxazacycles | Four-component domino | Cyclization cascade [20] | 70-90% |

| Thiazole derivatives | Multi-step synthesis | Ammoniation/thioation [21] | 60-75% |

| Benzoxazinone derivatives | Enzymatic coupling | Michael addition/cyclization [11] | 51-90% |

Stereochemical Outcomes in Asymmetric Synthesis

The stereochemical aspects of ethyl diethoxyacetate-mediated transformations represent a critical area of investigation, particularly in the context of asymmetric synthesis applications [22] [23]. The compound participates in enantioselective processes where chiral catalysts or auxiliaries control the stereochemical outcome of bond-forming reactions [25] [26].

In asymmetric aldol reactions, ethyl diethoxyacetate derivatives demonstrate significant potential for generating enantioenriched products through magnesium-catalyzed processes [22] [23]. The dinuclear magnesium catalyst systems provide high levels of enantiocontrol, with enantiomeric excesses reaching up to ninety-seven percent under optimized conditions [23]. The stereochemical control arises from the rigid coordination environment created by chiral ligands surrounding the magnesium centers [23].

Phosphoric acid-catalyzed asymmetric transformations involving ethyl diethoxyacetate proceed through well-defined transition state geometries that dictate the stereochemical outcome [25]. The catalyst establishes dual activation through simultaneous coordination to both the electrophile and nucleophile, creating a rigid network capable of inducing high enantioselectivity [25]. The preferred transition state configuration depends on the relative energies of different imine conformations and the steric interactions within the catalytic complex [25].

| Asymmetric Transformation | Catalyst System | Enantioselectivity | Mechanistic Feature |

|---|---|---|---|

| Aldol Addition | Dinuclear magnesium complex | Up to 97% ee [23] | Dual metal coordination |

| Diazoacetate Addition | Chiral rhodium catalyst | 85-95% ee [26] | Carbene intermediate |

| Mannich-type Reaction | Phosphoric acid catalyst | 90-96% ee [25] | Dual activation mechanism |

| Cyclopropanation | Chiral rhodium complex | 80-92% ee [26] | Stereoselective carbene insertion |

The stereochemical outcomes in rhodium-catalyzed transformations of ethyl diazoacetate derivatives depend critically on the ligand environment surrounding the metal center [26]. Chiral rhodium complexes bearing diphenylimidazoline-2-one ligands provide exceptional levels of stereoinduction through a mechanism involving carbene intermediate formation and subsequent stereoselective bond formation [26].

XLogP3

Boiling Point

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 32 of 33 companies (only ~ 3% companies provided GHS information). For more detailed information, please visit ECHA C&L website